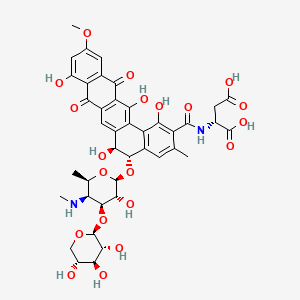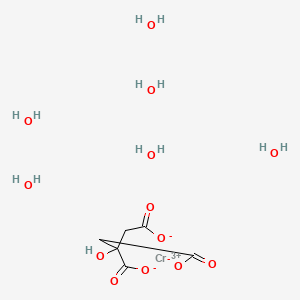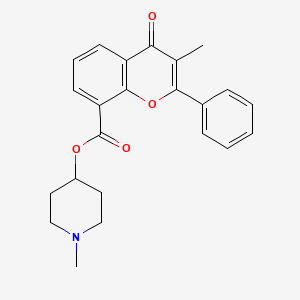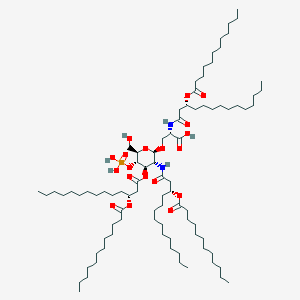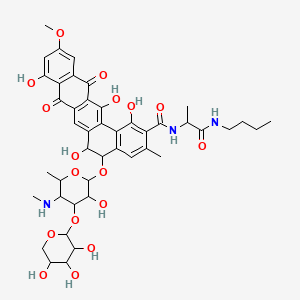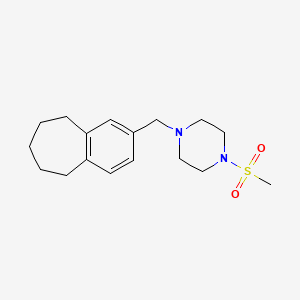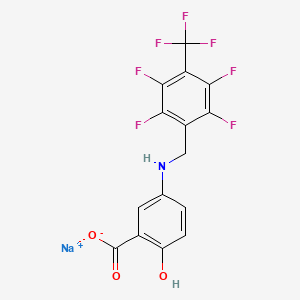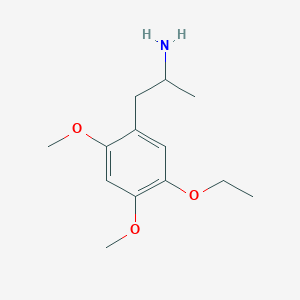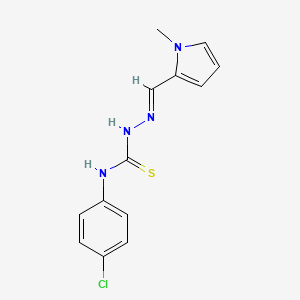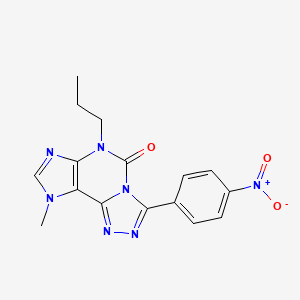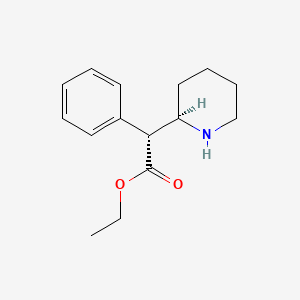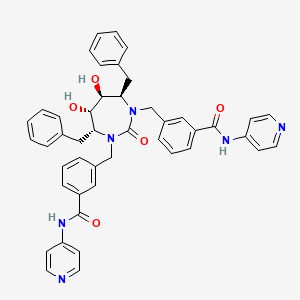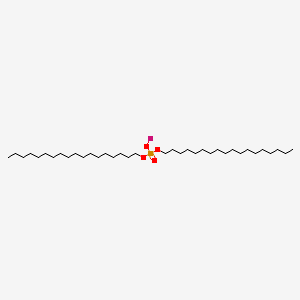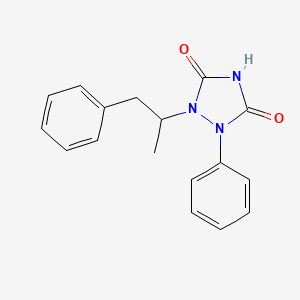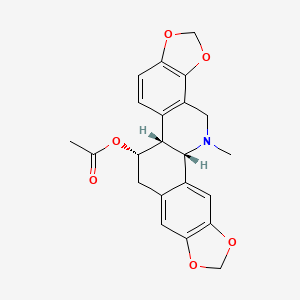
O-Acetylchelidonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylchelidonine typically involves the acetylation of chelidonine. Chelidonine can be extracted from the plant Chelidonium majus and then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The extraction of chelidonine from plant material is optimized for higher yields, and the acetylation process is scaled up using industrial reactors. The purification of the final product is achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: O-Acetylchelidonine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to chelidonine.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of chelidonine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for synthesizing other benzophenanthridine alkaloids.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells. It also exhibits antimicrobial and anti-inflammatory activities.
Industry: Potential use in developing pharmaceuticals and natural product-based therapies
作用机制
The mechanism of action of O-Acetylchelidonine involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in cell cycle regulation, apoptosis, and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the intrinsic apoptotic pathway, inducing cell death in cancer cells.
相似化合物的比较
Chelidonine: The parent compound, which lacks the acetyl group.
Sanguinarine: Another benzophenanthridine alkaloid with similar biological activities.
Chelerythrine: Known for its potent protein kinase C inhibition.
Uniqueness: O-Acetylchelidonine is unique due to its acetyl group, which enhances its lipophilicity and potentially its bioavailability. This modification can lead to differences in its biological activity and therapeutic potential compared to its non-acetylated counterparts .
属性
CAS 编号 |
3606-43-7 |
|---|---|
分子式 |
C22H21NO6 |
分子量 |
395.4 g/mol |
IUPAC 名称 |
[(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate |
InChI |
InChI=1S/C22H21NO6/c1-11(24)29-19-6-12-5-17-18(27-9-26-17)7-14(12)21-20(19)13-3-4-16-22(28-10-25-16)15(13)8-23(21)2/h3-5,7,19-21H,6,8-10H2,1-2H3/t19-,20-,21+/m0/s1 |
InChI 键 |
IDYNWQAYWOFRRD-PCCBWWKXSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C(CN4C)C6=C(C=C5)OCO6)OCO3 |
规范 SMILES |
CC(=O)OC1CC2=CC3=C(C=C2C4C1C5=C(CN4C)C6=C(C=C5)OCO6)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


